molecular formula C15H25NO2 B12312969 tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12312969
M. Wt: 251.36 g/mol
InChI Key: MIAWBGLSZMNENA-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the 3-methylbut-2-en-1-yl Group: This step involves the alkylation of the dihydropyridine ring with a suitable alkylating agent, such as 3-methylbut-2-en-1-yl bromide, under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine or ester derivatives.

Scientific Research Applications

Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a calcium channel blocker, which can be useful in studying cellular processes involving calcium ions.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its calcium channel blocking properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action can result in vasodilation and reduced cardiac workload, making it useful in the treatment of hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Felodipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

Tert-butyl 5-(3-methylbut-2-en-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its tert-butyl ester group and 3-methylbut-2-en-1-yl substituent may influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

tert-butyl 5-(3-methylbut-2-enyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H25NO2/c1-12(2)8-9-13-7-6-10-16(11-13)14(17)18-15(3,4)5/h7-8H,6,9-11H2,1-5H3

InChI Key

MIAWBGLSZMNENA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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